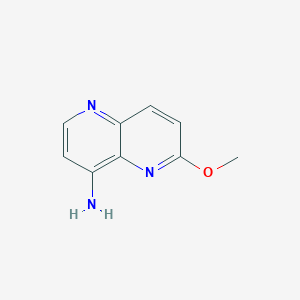

6-Methoxy-1,5-naphthyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1,5-naphthyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-13-8-3-2-7-9(12-8)6(10)4-5-11-7/h2-5H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHCPMIDSUGHNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CN=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methoxy-1,5-naphthyridin-4-amine

Introduction

In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocyclic compounds form a cornerstone of molecular design. Among these, the 1,5-naphthyridine scaffold is a "privileged" structure, appearing in numerous compounds with significant biological activity.[1] This guide provides a comprehensive technical overview of 6-Methoxy-1,5-naphthyridin-4-amine , a key derivative of this family. Understanding its fundamental physicochemical properties is critical for researchers engaged in drug discovery, as these characteristics directly influence a molecule's behavior, from synthetic handleability to pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).

This document moves beyond a simple data sheet, offering insights into the causality behind the data, providing robust, self-validating analytical protocols, and grounding all information in established scientific principles. It is designed for the practicing researcher, scientist, and drug development professional who requires a deep and actionable understanding of this molecule.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any compound is to establish its unequivocal identity. This compound is an aromatic heterocyclic compound featuring a fused pyridine ring system (1,5-naphthyridine) substituted with an amino group at the C4 position and a methoxy group at the C6 position.

Core Identifiers

The following table summarizes the key identifiers and basic molecular properties of the compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 249889-69-8 | [2] |

| Molecular Formula | C₉H₉N₃O | [2] |

| Molecular Weight | 175.19 g/mol | [2] |

| Exact Mass | 175.0746 g/mol | |

| Canonical SMILES | COC1=CC=C2C(=C1)N=CC=C2N | |

| InChI Key | VUHCPMIDSUGHNO-UHFFFAOYSA-N | |

| Physical Form | Solid (Predicted/Commercially Available Form) |

Physicochemical and Pharmacokinetic-Relevant Properties

While structural identifiers are crucial, it is the physicochemical properties that dictate a molecule's utility in a biological system. Direct experimental data for this specific molecule is not widely published; therefore, this section presents a combination of data from analogous structures and high-quality in silico predictions from validated computational models.[3][4][5][6]

Predicted Physicochemical Data

| Parameter | Predicted Value | Significance in Drug Development |

| pKa (Most Basic) | 5.5 ± 0.5 | The primary amino group and pyridine-like nitrogens confer basicity. This pKa suggests the molecule will be partially protonated at physiological pH (7.4), influencing solubility and receptor interaction.[7] |

| logP | 1.2 ± 0.3 | This value indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, which is often a desirable trait for oral bioavailability. |

| Aqueous Solubility (logS) | -2.1 ± 0.6 | The predicted low-to-moderate aqueous solubility is typical for planar aromatic systems. Solubility can be significantly enhanced at lower pH due to protonation of the basic centers.[8] |

| Polar Surface Area (PSA) | 65.5 Ų | This PSA value is well within the typical range for orally bioavailable drugs (<140 Ų), suggesting good potential for cell membrane permeation. |

| Hydrogen Bond Donors | 1 (Amine group) | The primary amine acts as a hydrogen bond donor, crucial for specific interactions with biological targets like enzymes or receptors. |

| Hydrogen Bond Acceptors | 4 (3x N, 1x O) | The nitrogen atoms in the rings and the methoxy oxygen act as hydrogen bond acceptors, contributing to solubility and target binding. |

| Rotatable Bonds | 1 (Methoxy C-O) | The low number of rotatable bonds indicates a rigid structure, which is often favorable for binding affinity as it reduces the entropic penalty upon binding to a target. |

Spectroscopic Characterization Profile (Predicted)

Spectroscopic analysis is essential for structural confirmation and purity assessment. In the absence of published experimental spectra, this section provides a detailed theoretical analysis of the expected spectroscopic signatures for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for each of the aromatic, amine, and methoxy protons. The chemical shifts (δ) are reported in ppm relative to TMS.

-

δ 8.0-8.2 ppm (1H, doublet): Aromatic proton at C2, adjacent to a ring nitrogen (N1).

-

δ 7.8-8.0 ppm (1H, doublet): Aromatic proton at C8, adjacent to a ring nitrogen (N5).

-

δ 7.0-7.2 ppm (1H, doublet): Aromatic proton at C7, coupled to the C8 proton.

-

δ 6.5-6.7 ppm (1H, doublet): Aromatic proton at C3, coupled to the C2 proton.

-

δ 5.5-6.5 ppm (2H, broad singlet): Protons of the primary amine (-NH₂). This signal is often broad and its position can vary with solvent and concentration. It will exchange with D₂O.

-

δ 3.9-4.1 ppm (3H, singlet): Protons of the methoxy group (-OCH₃).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

-

δ 155-165 ppm: C4, C6, and C8a carbons, which are attached to heteroatoms (N or O).

-

δ 140-150 ppm: C2 and C8 carbons.

-

δ 110-130 ppm: C4a and C7 carbons.

-

δ 95-105 ppm: C3 carbon.

-

δ 55-60 ppm: Methoxy carbon (-OCH₃).

Infrared (IR) Spectroscopy

The IR spectrum is key for identifying functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Aromatic Stretch | Naphthyridine Ring |

| 2950-2850 | C-H Aliphatic Stretch | Methoxy Group (-OCH₃) |

| 1650-1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1620-1450 | C=C and C=N Ring Stretching | Aromatic Rings |

| 1275-1200 | C-O-C Asymmetric Stretch | Aryl Ether (Methoxy) |

| 1075-1020 | C-O-C Symmetric Stretch | Aryl Ether (Methoxy) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The spectrum should show a prominent molecular ion peak at m/z 175.0746 (for high resolution) or 175 (for low resolution).

-

Nitrogen Rule: The odd nominal molecular weight (175) is consistent with the presence of an odd number of nitrogen atoms (3), as dictated by the nitrogen rule.

-

Key Fragmentation: A characteristic fragmentation would be the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z 160 . Further fragmentation may involve the loss of CO, HCN, or other small molecules from the ring system.

Synthesis & Chemical Reactivity Overview

Understanding the synthetic accessibility and chemical reactivity of a molecule is crucial for its application and further derivatization. The synthesis of this compound can be approached via several established routes for constructing substituted naphthyridines.[9][10]

Plausible Synthetic Pathway

A highly effective and common strategy involves a two-step process starting from a suitable precursor, such as 4-chloro-6-methoxy-1,5-naphthyridine. This pathway leverages the principles of nucleophilic aromatic substitution (SNAr).[11][12][13][14][15]

Caption: A plausible two-stage synthetic route to the target compound.

Causality of Experimental Choices:

-

Gould-Jacobs Reaction: This classical method is highly effective for building the 4-hydroxy-1,5-naphthyridine core from readily available aminopyridines.[1][9][16][17][18] The reaction involves a condensation followed by a high-temperature thermal cyclization.

-

Chlorination: The hydroxyl group at the C4 position is a poor leaving group. Converting it to a chloride with a reagent like phosphoryl chloride (POCl₃) transforms it into an excellent leaving group, activating the position for subsequent nucleophilic attack.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the naphthyridine ring system facilitates the displacement of the C4-chloride by a nucleophile. Using ammonia or a protected amine source provides a direct route to the desired 4-amino product. This reaction is a cornerstone of pyridine and naphthyridine chemistry.[11][13]

Analytical Workflow for Quality Control

Ensuring the identity and purity of a compound is a non-negotiable aspect of scientific research. The following protocol outlines a self-validating High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for routine quality control.

Step-by-Step HPLC-UV Protocol

Objective: To determine the purity of this compound and confirm its identity by retention time.

Materials & Instrumentation:

-

HPLC system with a UV-Vis detector, pump, autosampler, and column oven.

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

HPLC-grade acetonitrile and water.

-

Trifluoroacetic acid (TFA) or formic acid.

-

Reference standard of this compound (>98% purity).

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA (v/v) in water.

-

Mobile Phase B: 0.1% TFA (v/v) in acetonitrile.

-

Rationale: TFA acts as an ion-pairing agent, improving peak shape for basic compounds like amines.

-

-

Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in 50:50 acetonitrile:water. Dilute to a working concentration of ~50 µg/mL.

-

Sample Preparation: Prepare the sample to be analyzed at the same concentration as the working standard.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detection: 254 nm (or wavelength of maximum absorbance).

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-22 min: 10% B (re-equilibration)

-

-

-

System Suitability (Self-Validation):

-

Inject the working standard five times.

-

The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.

-

The theoretical plates should be >2000 and the tailing factor should be between 0.9 and 1.5.

-

Rationale: This step confirms that the analytical system is performing correctly and generating reliable data before analyzing the unknown sample.

-

-

Analysis: Inject the sample solution.

-

Data Interpretation:

-

Confirm the identity of the main peak by comparing its retention time to that of the reference standard.

-

Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Analytical Workflow Diagram

Caption: Workflow for HPLC-UV based quality control analysis.

Conclusion

This compound is a well-defined heterocyclic molecule with physicochemical properties that make it an interesting scaffold for further investigation, particularly in drug discovery. Its moderate lipophilicity, predicted aqueous solubility, and multiple points for hydrogen bonding provide a solid foundation for designing molecules with favorable ADME profiles. The synthetic routes are accessible through established organic chemistry reactions, and the compound's identity and purity can be rigorously controlled using standard analytical techniques like HPLC. This guide provides the foundational data and methodologies required for researchers to confidently incorporate this valuable molecule into their research and development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. appchemical.com [appchemical.com]

- 3. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 4. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 5. chemaxon.com [chemaxon.com]

- 6. Molinspiration Cheminformatics [molinspiration.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. Gould-Jacobs Reaction [drugfuture.com]

- 17. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 18. ablelab.eu [ablelab.eu]

The Strategic Evolution of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 6-Methoxy-1,5-naphthyridin-4-amine

Abstract

The 1,5-naphthyridine framework represents a quintessential "privileged scaffold" in medicinal chemistry, prized for its ability to interact with a multitude of biological targets. This technical guide provides a comprehensive exploration of a key derivative, 6-Methoxy-1,5-naphthyridin-4-amine, from its conceptual origins rooted in bioisosterism to the practical execution of its synthesis. We will dissect the historical context of its development, detail the foundational synthetic strategies, and provide step-by-step protocols for its preparation, offering insights into the chemical rationale that has driven its evolution. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important heterocyclic entity.

Introduction: The Genesis of a Scaffold - Bioisosterism and the Naphthyridine Core

The journey to this compound does not begin with a singular discovery but rather with a fundamental principle in medicinal chemistry: bioisosterism.[1][2][3] This concept involves the substitution of a functional group in a biologically active molecule with another group that has similar physical and chemical properties, with the aim of enhancing potency, improving pharmacokinetic profiles, or reducing toxicity.[3][4][5]

The quinoline ring system, famously the core of antimalarial drugs like chloroquine, has been a cornerstone of pharmaceutical research for decades.[6] However, the inherent metabolic liabilities and potential for toxicity of some quinoline-based compounds spurred the exploration of bioisosteres. The 1,5-naphthyridine scaffold emerged as a compelling alternative, where one of the benzene ring's carbon atoms is replaced by a nitrogen atom. This seemingly subtle change can significantly alter the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability, often leading to improved drug-like properties.

The strategic placement of substituents on the 1,5-naphthyridine core allows for the fine-tuning of its pharmacological activity. The 4-amino group is a common feature in many biologically active quinolines and naphthyridines, often crucial for target engagement. The 6-methoxy group, on the other hand, can modulate the molecule's lipophilicity and metabolic profile. The combination of these features in this compound creates a scaffold with significant potential for drug discovery, particularly in areas where quinoline-based drugs have shown promise but also limitations.

Foundational Synthetic Strategies: Building the 1,5-Naphthyridine Core

The construction of the 1,5-naphthyridine ring system is a well-trodden path in organic synthesis, with several classical methods having been adapted and refined over the years. The most pivotal of these for the synthesis of 4-substituted 1,5-naphthyridines is the Gould-Jacobs reaction.[7][8][9]

The Gould-Jacobs Reaction: A Cornerstone of 1,5-Naphthyridine Synthesis

The Gould-Jacobs reaction, first reported in 1939, is a powerful tool for the synthesis of 4-hydroxyquinolines and, by extension, 4-hydroxy-1,5-naphthyridines.[10] The reaction proceeds in two key stages:

-

Condensation: An aminopyridine reacts with a malonic acid derivative, typically diethyl ethoxymethylenemalonate (DEEM), to form a vinylogous amide intermediate.

-

Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperature to yield the 4-hydroxy-1,5-naphthyridine core.

This foundational reaction provides a versatile entry point to a wide range of substituted 1,5-naphthyridines, as the starting aminopyridine can be readily varied.

Synthesis of this compound: A Step-by-Step Technical Protocol

The synthesis of this compound is a multi-step process that logically follows from the principles of the Gould-Jacobs reaction and subsequent functional group interconversions.

Overall Synthetic Workflow

The synthetic route can be conceptually broken down into three main stages, as illustrated in the workflow diagram below:

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 6-Methoxy-4-hydroxy-1,5-naphthyridine via the Gould-Jacobs Reaction

This initial step constructs the core heterocyclic system.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-amino-2-methoxypyridine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq) in a high-boiling point solvent such as diphenyl ether or Dowtherm A.

-

Condensation: Heat the mixture to 130-140 °C for 2 hours. During this time, the initial condensation reaction occurs, forming the vinylogous amide intermediate. Ethanol is evolved as a byproduct.

-

Cyclization: Increase the temperature to 240-250 °C and maintain for 30-60 minutes. This high temperature drives the intramolecular cyclization to form the 1,5-naphthyridine ring.

-

Workup: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Dilute the mixture with a hydrocarbon solvent like hexane or toluene to facilitate precipitation. Filter the solid, wash with the hydrocarbon solvent, and then with diethyl ether.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Causality and Insights:

-

The choice of a high-boiling point, inert solvent is critical for achieving the high temperatures required for the thermal cyclization.

-

The reaction is often performed neat or with a minimal amount of solvent to drive the reaction to completion.

-

The electron-donating methoxy group on the starting aminopyridine facilitates the initial nucleophilic attack on DEEM.

Step 2: Chlorination of 6-Methoxy-4-hydroxy-1,5-naphthyridine

The hydroxyl group at the 4-position is a poor leaving group and must be converted to a more reactive species to allow for the introduction of the amino group. Chlorination is a common and effective strategy.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 6-methoxy-4-hydroxy-1,5-naphthyridine (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

-

Reaction: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. The reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

-

Workup: Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid. Neutralize the acidic solution with a base such as sodium bicarbonate or ammonium hydroxide.

-

Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude 4-chloro-6-methoxy-1,5-naphthyridine can be purified by column chromatography on silica gel.

Causality and Insights:

-

Phosphorus oxychloride serves as both the reagent and the solvent in this reaction.

-

The use of a large excess of POCl₃ ensures the complete conversion of the hydroxyl group.

-

The quench step must be performed with extreme caution due to the highly exothermic reaction of POCl₃ with water.

Step 3: Amination of 4-Chloro-6-methoxy-1,5-naphthyridine

The final step involves the nucleophilic aromatic substitution of the chloride at the 4-position with an amino group.

Protocol:

-

Reaction Setup: In a sealed tube or a pressure vessel, dissolve 4-chloro-6-methoxy-1,5-naphthyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Reaction: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium hydroxide. Heat the mixture to 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Causality and Insights:

-

The reaction is typically carried out under pressure to maintain a sufficient concentration of ammonia in the reaction mixture.

-

The electron-withdrawing nature of the naphthyridine ring system activates the 4-position towards nucleophilic attack.

-

Alternative amination methods, such as using a protected amine followed by deprotection, can also be employed.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| 6-Methoxy-4-hydroxy-1,5-naphthyridine | C₉H₈N₂O₂ | 176.17 | 60-75 |

| 4-Chloro-6-methoxy-1,5-naphthyridine | C₉H₇ClN₂O | 194.62 | 70-85 |

| This compound | C₉H₉N₃O | 175.19 | 50-70 |

Conclusion and Future Directions

The synthesis of this compound is a testament to the enduring power of classical synthetic reactions, elegantly combined with modern purification and analytical techniques. Its discovery, driven by the principles of bioisosterism, has provided medicinal chemists with a valuable scaffold for the development of novel therapeutics. The synthetic route, while requiring multiple steps, is robust and amenable to scale-up.

Future research in this area will likely focus on the development of more efficient and environmentally benign synthetic methods, such as C-H activation or flow chemistry approaches, to access this and related naphthyridine derivatives. Furthermore, the continued exploration of the biological activities of this compound and its analogues will undoubtedly uncover new therapeutic opportunities.

References

- 1. Bioisosterism - Drug Design Org [drugdesign.org]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Bioisosterism in Drug Discovery and Development - An Overview | Bentham Science [benthamscience.com]

- 6. archive.lstmed.ac.uk [archive.lstmed.ac.uk]

- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine | MDPI [mdpi.com]

Spectroscopic Characterization of 6-Methoxy-1,5-naphthyridin-4-amine: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic methodologies and data interpretation for the characterization of 6-Methoxy-1,5-naphthyridin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this heterocyclic compound. While direct experimental data for this specific molecule is not widely published, this guide offers a robust predictive analysis based on established spectroscopic principles and data from analogous structures, alongside detailed protocols for data acquisition.

Introduction to this compound

This compound, with the molecular formula C₉H₉N₃O, belongs to the naphthyridine class of heterocyclic compounds. Naphthyridine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. Accurate structural elucidation through spectroscopic methods is a critical step in the synthesis and development of new chemical entities based on this framework. This guide will walk through the essential spectroscopic techniques required for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the 1,5-naphthyridine core. The electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups, along with the inherent electronic properties of the pyridine rings, will govern the chemical shifts and coupling constants of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.2 | Doublet | ~4.5 |

| H-3 | ~6.8 | Doublet | ~4.5 |

| H-7 | ~7.0 | Doublet | ~8.5 |

| H-8 | ~8.5 | Doublet | ~8.5 |

| -NH₂ | ~5.5-6.5 | Broad Singlet | - |

| -OCH₃ | ~4.0 | Singlet | - |

Causality behind Predictions: The amino group at C4 is a strong electron-donating group, which will shield the protons on the same ring, particularly H-3, causing an upfield shift. The methoxy group at C6 will similarly shield the protons on its ring, with a more pronounced effect on the ortho proton, H-7. The protons on the pyridine rings will exhibit characteristic doublet splitting patterns due to ortho coupling. The -NH₂ protons are expected to be a broad singlet and their chemical shift can be concentration and solvent dependent.[1][2][3][4][5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon atoms and provide information about their chemical environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~110 |

| C-4 | ~155 |

| C-4a | ~145 |

| C-6 | ~160 |

| C-7 | ~105 |

| C-8 | ~148 |

| C-8a | ~140 |

| -OCH₃ | ~55 |

Causality behind Predictions: Carbons directly attached to heteroatoms (C-2, C-4, C-6, C-8) will be deshielded and appear at lower field. The electron-donating groups will shield the carbons at the ortho and para positions. The methoxy carbon will appear in the typical aliphatic region.[6][7]

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[8]

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity and optimal resolution. Tune the probe for the ¹H and ¹³C frequencies.[9]

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum to singlets for each carbon.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase correction and baseline correction to obtain a clean spectrum.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3250 | -NH₂ | N-H stretching (asymmetric and symmetric) |

| 3100-3000 | Aromatic C-H | C-H stretching |

| 2950-2850 | -OCH₃ | C-H stretching |

| 1650-1580 | -NH₂ | N-H bending |

| 1600-1450 | Aromatic C=C and C=N | Ring stretching |

| 1335-1250 | Aromatic C-N | C-N stretching |

| 1250-1020 | C-O (ether) | C-O stretching |

| 900-675 | Aromatic C-H | Out-of-plane bending |

Causality behind Predictions: The primary amine will show two characteristic N-H stretching bands.[10] The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹.[11][12] The spectrum will also show characteristic bands for the aromatic ring vibrations and the C-O stretch of the methoxy group.[13][14]

Experimental Protocol for IR Spectroscopy

References

- 1. spectroscopyeurope.com [spectroscopyeurope.com]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.latech.edu [chem.latech.edu]

- 9. books.rsc.org [books.rsc.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 14. elearning.uniroma1.it [elearning.uniroma1.it]

An In-Depth Technical Guide to the Biological Screening of 6-Methoxy-1,5-naphthyridin-4-amine

Introduction: Unveiling the Potential of a Privileged Scaffold

The naphthyridine core is a "privileged structure" in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] Derivatives of the 1,5-naphthyridine scaffold, in particular, have demonstrated potent activity as inhibitors of key cellular signaling pathways, including those driven by protein kinases, making them attractive candidates for oncology research.[3][4]

This guide presents a comprehensive, multi-tiered strategy for the biological screening of a novel derivative, 6-Methoxy-1,5-naphthyridin-4-amine . Lacking specific preclinical data for this exact molecule, we will establish a logical, field-proven screening cascade designed to efficiently assess its therapeutic potential, elucidate its mechanism of action, and identify potential liabilities early in the discovery process. Our approach is grounded in the established activities of the broader naphthyridine class, which frequently exhibit anticancer and kinase inhibitory properties.[5][6] This document serves as a technical roadmap for researchers, scientists, and drug development professionals embarking on the evaluation of this or structurally related compounds.

Phase 1: Primary Screening - Interrogating Cytotoxic Potential

The foundational step in evaluating a novel compound with a scaffold known for anticancer activity is to determine its effect on cell viability.[1] A broad-spectrum screen against a diverse panel of human cancer cell lines provides the initial go/no-go decision gate and can offer early clues regarding potential tumor-type selectivity.

Core Assay: In Vitro Cytotoxicity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as a proxy for cell viability.[7][8] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[10] This high-throughput compatible assay is a cost-effective and reliable method for determining a compound's cytotoxic or cytostatic effects.[7]

Caption: Primary screening workflow for cytotoxicity assessment.

Experimental Protocol: MTT Assay for IC50 Determination

-

Cell Plating: Seed cells from a representative panel (e.g., MCF-7 [breast], A549 [lung], HL-60 [leukemia], PC-3 [prostate]) into 96-well flat-bottom plates at a predetermined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium via serial dilution from a DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent toxicity.

-

Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle control (medium with DMSO) and no-cell (medium only) blanks.

-

Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

-

Formazan Development: Incubate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: After overnight incubation at 37°C to ensure complete dissolution, measure the absorbance of each well at 570 nm using a microplate spectrophotometer.

-

Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot percent viability against the logarithm of compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Hypothetical IC50 Values

| Cell Line | Tumor Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| A549 | Lung Carcinoma | 12.1 |

| HL-60 | Promyelocytic Leukemia | 1.2 |

| PC-3 | Prostate Adenocarcinoma | 6.7 |

Phase 2: Secondary Screening - Elucidating the Mechanism of Action

A promising IC50 value from the primary screen, particularly in the low micromolar or nanomolar range, warrants further investigation into the compound's mechanism of action (MoA). Based on the naphthyridine scaffold's known pharmacology, two primary hypotheses are prioritized: 1) induction of cell cycle arrest and/or 2) direct inhibition of protein kinases involved in cancer cell proliferation.[1][11]

Core Assay 1: Cell Cycle Analysis

Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is the gold standard for analyzing cell cycle distribution.[12][13] By quantifying the DNA content of individual cells, this technique can determine the proportion of a cell population in the G0/G1, S, and G2/M phases.[14] A compound that induces cell cycle arrest will cause a significant accumulation of cells in a specific phase.

Experimental Protocol: Cell Cycle Analysis via Propidium Iodide Staining

-

Cell Treatment: Seed a sensitive cell line (e.g., HL-60 from the primary screen) in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations corresponding to 1X and 2X its IC50 value for 24 hours. Include a vehicle-treated control.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold Phosphate Buffered Saline (PBS).[15]

-

Fixation: Resuspend the cell pellet (approx. 1 x 10⁶ cells) in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at -20°C.[14]

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 0.5 mL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[16] The RNase is crucial to prevent staining of double-stranded RNA.[12]

-

Data Acquisition: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation: Hypothetical Cell Cycle Distribution in HL-60 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle (DMSO) | 55 | 30 | 15 |

| Compound (1X IC50) | 25 | 20 | 55 |

| Compound (2X IC50) | 15 | 10 | 75 |

Core Assay 2: In Vitro Kinase Inhibition Profiling

Given that many naphthyridine derivatives function as kinase inhibitors, a direct biochemical investigation of this activity is a critical next step.[4][17] Screening the compound against a panel of oncologically relevant kinases can identify specific molecular targets. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common, robust, and high-throughput method for this purpose.[18]

Caption: Parallel workflows for elucidating the mechanism of action.

Experimental Protocol: TR-FRET Kinase Assay

-

Reagent Preparation: Prepare a 4X stock of the test compound serial dilutions in assay buffer. Prepare a 2X solution of the kinase of interest (e.g., CDK2/CycA, FGFR1, CK2) and a 2X solution of the appropriate substrate and ATP in assay buffer.[18] The ATP concentration should be near the Kₘ for the specific enzyme to ensure sensitive detection of ATP-competitive inhibitors.

-

Kinase Reaction: In a 384-well plate, add 5 µL of the 4X compound dilution. Add 5 µL of the 2X kinase solution and incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

-

Initiation: Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

-

Incubation: Incubate the plate for 60 minutes at room temperature, allowing the kinase to phosphorylate the substrate.

-

Detection: Stop the reaction and detect product formation by adding 20 µL of a detection solution containing a Europium-labeled anti-phospho-substrate antibody and an Alexa Fluor® 647-labeled acceptor molecule.[18]

-

Data Acquisition: After a 60-minute incubation, read the plate on a TR-FRET enabled microplate reader.

-

Analysis: Calculate the ratio of acceptor to donor emission. Plot the emission ratio against the logarithm of inhibitor concentration to determine the IC50 value for each kinase.

Phase 3: Early ADMET Profiling - Assessing Druggability and Safety

Concurrent with MoA studies, it is imperative to evaluate the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[19] Early identification of liabilities such as poor metabolic stability or off-target toxicity can save significant resources.[20]

Core Assay 1: Metabolic Stability

This assay determines the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[21] Human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum, are a standard and cost-effective in vitro system for this assessment.[22] A compound with very high metabolic instability may have poor bioavailability and a short in vivo half-life.

Experimental Protocol: Liver Microsomal Stability Assay

-

Incubation Setup: Prepare an incubation mixture in a 96-well plate containing pooled human liver microsomes (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1 µM) in phosphate buffer.[19]

-

Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. A control incubation without NADPH is included to assess non-enzymatic degradation.[23]

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[19]

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein.

-

Analysis: Analyze the supernatant from each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.[23]

-

Data Calculation: Plot the natural logarithm of the percent of parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Core Assay 2: CYP450 Inhibition

Assessing a compound's potential to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is a regulatory requirement and is critical for predicting drug-drug interactions (DDIs).[24][25] A cocktail assay using specific probe substrates for each isoform allows for efficient, simultaneous screening.[26]

Experimental Protocol: CYP450 Inhibition (IC50) Assay

-

Incubation: Incubate human liver microsomes with a cocktail of CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9) and the test compound at various concentrations.[27]

-

Reaction: Initiate the reaction with an NADPH-regenerating system and incubate at 37°C.

-

Termination and Analysis: After a set time, terminate the reaction with a cold solvent. Analyze the samples by LC-MS/MS to quantify the formation of the specific metabolite for each probe substrate.

-

Calculation: Determine the rate of metabolite formation at each concentration of the test compound relative to a vehicle control. Calculate the IC50 value for each CYP isoform.[27]

Core Assay 3: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[28] Early assessment of hERG liability is a critical safety screen for all drug candidates. Automated patch-clamp electrophysiology is the gold standard, but a higher-throughput thallium flux assay can be used for initial screening.[29][30]

Caption: Parallel in vitro ADMET screening assays.

Experimental Protocol: hERG Thallium Flux Assay

-

Cell Plating & Dye Loading: Plate a stable cell line expressing the hERG channel (e.g., hERG-U2OS) in a 384-well plate. After incubation, load the cells with a thallium-sensitive fluorescent dye.[29][31]

-

Compound Incubation: Add the test compound in a range of concentrations and incubate at room temperature.

-

Stimulation and Reading: Add a stimulation buffer containing thallium and potassium to the wells. Immediately measure the resulting fluorescence signal over time using a kinetic plate reader. Thallium influx through open hERG channels causes an increase in fluorescence.[29]

-

Analysis: The rate of fluorescence increase is proportional to hERG channel activity. Inhibition is measured as a reduction in this rate compared to vehicle controls. Calculate an IC50 value from the dose-response curve.

Data Presentation: Hypothetical Early ADMET Profile

| Assay | Parameter | Result | Interpretation |

| Metabolic Stability | Human Liver Microsome t½ | 45 min | Moderately Stable |

| CYP Inhibition | CYP3A4 IC50 | > 50 µM | Low risk of DDI |

| CYP Inhibition | CYP2D6 IC50 | 8 µM | Moderate risk of DDI |

| hERG Safety | Thallium Flux IC50 | > 30 µM | Low risk of cardiotoxicity |

Conclusion and Strategic Path Forward

This technical guide outlines a systematic, three-phase biological screening cascade for this compound. By progressing from broad cytotoxicity screening to specific mechanism-of-action studies and early safety profiling, this strategy enables a data-driven evaluation of the compound's therapeutic potential. Positive results—namely, potent and selective cytotoxicity, a clear mechanism involving cell cycle arrest and inhibition of a specific onco-kinase, and a clean ADMET profile—would provide a strong rationale for advancing the compound into lead optimization and subsequent in vivo efficacy studies. Conversely, early identification of liabilities such as pan-kinase activity, poor metabolic stability, or hERG inhibition allows for timely project termination or targeted medicinal chemistry efforts to mitigate these risks.

References

- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay - Wikipedia [en.wikipedia.org]

- 8. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. clyte.tech [clyte.tech]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 17. Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. labs.iqvia.com [labs.iqvia.com]

- 20. kwon.engr.tamu.edu [kwon.engr.tamu.edu]

- 21. bioivt.com [bioivt.com]

- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 23. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 24. lnhlifesciences.org [lnhlifesciences.org]

- 25. criver.com [criver.com]

- 26. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. enamine.net [enamine.net]

- 28. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 29. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 30. hERG Assay | PPTX [slideshare.net]

- 31. tripod.nih.gov [tripod.nih.gov]

An In-Depth Technical Guide to 6-Methoxy-1,5-naphthyridin-4-amine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide focuses on a key member of this family, 6-Methoxy-1,5-naphthyridin-4-amine, and its derivatives. We will delve into the synthetic strategies for accessing this core structure, provide detailed protocols for its characterization, and explore the landscape of its derivatization. Furthermore, this guide will illuminate the significant potential of these compounds in drug discovery, with a particular emphasis on their emerging role as anticancer agents.

The 1,5-Naphthyridine Core: A Scaffold of Significance

The 1,5-naphthyridine ring system, a bicyclic heteroaromatic compound, has garnered considerable attention in the field of medicinal chemistry due to its presence in numerous biologically active molecules.[1] The arrangement of the two nitrogen atoms in the fused pyridine rings imparts unique electronic and steric properties, making it an attractive scaffold for interacting with various biological targets. The introduction of substituents, such as a methoxy group at the 6-position and an amino group at the 4-position, can significantly modulate the physicochemical properties and pharmacological activity of the parent molecule.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be approached through several established methods for constructing the 1,5-naphthyridine ring system, followed by functional group interconversions. The Gould-Jacobs reaction is a particularly relevant and versatile method for this purpose.[2]

Conceptual Synthetic Workflow

The overall strategy involves the initial construction of a 4-hydroxy-1,5-naphthyridine intermediate, followed by chlorination and subsequent amination.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 6-Methoxy-4-hydroxy-1,5-naphthyridine-3-carboxylate

-

In a round-bottom flask, combine 3-amino-6-methoxypyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 120-130°C for 2 hours.

-

Cool the reaction mixture and add it to a high-boiling solvent such as diphenyl ether.

-

Heat the solution to 250°C for 30 minutes to effect cyclization.

-

Cool the mixture and collect the precipitated product by filtration. Wash with a suitable solvent (e.g., ethanol) to yield the crude carboxylate.

Step 2: Synthesis of 6-Methoxy-1,5-naphthyridin-4-ol

-

Suspend the crude ethyl 6-methoxy-4-hydroxy-1,5-naphthyridine-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10%).

-

Reflux the mixture until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 6-methoxy-1,5-naphthyridin-4-ol.[3]

Step 3: Synthesis of 4-Chloro-6-methoxy-1,5-naphthyridine

-

Carefully add phosphorus oxychloride (POCl₃) to 6-methoxy-1,5-naphthyridin-4-ol.

-

Reflux the mixture for several hours until the reaction is complete.

-

Cool the reaction mixture and pour it cautiously onto crushed ice.

-

Neutralize with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chlorinated intermediate.

Step 4: Synthesis of this compound

-

Dissolve 4-chloro-6-methoxy-1,5-naphthyridine in a suitable solvent (e.g., ethanol) in a sealed tube.

-

Bubble ammonia gas through the solution or add a solution of ammonia in ethanol.

-

Heat the sealed tube at an elevated temperature (e.g., 140-150°C) for several hours.[4]

-

Cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography to obtain this compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data.

| Technique | Expected Data |

| Molecular Formula | C₉H₉N₃O[5] |

| Molecular Weight | 175.19 g/mol [5] |

| Appearance | Solid[5] |

| ¹H NMR | Aromatic protons, methoxy group protons, and amino group protons with characteristic chemical shifts and coupling constants. |

| ¹³C NMR | Aromatic carbons, methoxy carbon, and carbons of the naphthyridine core with distinct chemical shifts. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the amine, C-O stretching of the methoxy group, and aromatic C-H and C=N stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Derivatization of the 4-Amino Group

The 4-amino group of this compound serves as a versatile handle for further derivatization, allowing for the exploration of structure-activity relationships.

Key Derivatization Reactions

Caption: Key derivatization reactions of the 4-amino group.

These reactions allow for the introduction of a wide range of functional groups, enabling the fine-tuning of properties such as solubility, lipophilicity, and target binding affinity.

Biological Significance and Therapeutic Potential

Naphthyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[6] Derivatives of the closely related 1,8-naphthyridine scaffold have shown potent cytotoxicity against various cancer cell lines.[7]

Anticancer Activity and Mechanism of Action

Several 1,5-naphthyridine derivatives have been identified as potent inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.[8] By stabilizing the topoisomerase I-DNA cleavage complex, these compounds lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells. Vosaroxin, a naphthyridine analog, is a known topoisomerase II inhibitor that has been investigated in clinical trials for acute myeloid leukemia. This suggests that the 1,5-naphthyridine scaffold is a promising framework for the development of novel topoisomerase-targeting anticancer agents.

Potential Signaling Pathway Involvement

The anticancer activity of this compound derivatives may be mediated through the DNA damage response pathway.

Caption: Potential signaling pathway for anticancer activity.

Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Further research should focus on:

-

Optimization of Synthetic Routes: Developing more efficient and scalable synthetic methods.

-

Expansion of Derivative Libraries: Synthesizing a diverse range of derivatives to establish robust structure-activity relationships.

-

Elucidation of Mechanisms of Action: In-depth biological studies to identify specific molecular targets and signaling pathways.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in preclinical models of disease.

By leveraging the unique properties of this scaffold, researchers can unlock new avenues for the discovery of innovative medicines to address unmet medical needs.

References

- 1. Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,5-Naphthyridin-4-amine, 6-methoxy- | CymitQuimica [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Targets of 6-Methoxy-1,5-naphthyridin-4-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide provides an in-depth exploration of the potential biological targets of a specific derivative, 6-Methoxy-1,5-naphthyridin-4-amine. While direct experimental evidence for this particular compound is limited, this guide synthesizes information from structurally related compounds and the broader class of 1,5-naphthyridines to propose and rationalize potential molecular targets. This document is intended to serve as a foundational resource for researchers initiating investigations into the mechanism of action and therapeutic potential of this compound. Detailed, field-proven experimental protocols for the validation of these putative targets are provided, alongside a discussion of the underlying scientific principles.

Introduction to this compound

This compound is a small molecule belonging to the naphthyridine class of heterocyclic compounds. The 1,5-naphthyridine core is recognized for its versatile biological activities, including antiproliferative, antibacterial, and antiviral properties. The specific substitutions of a methoxy group at the 6-position and an amine group at the 4-position are expected to significantly influence its physicochemical properties and its interactions with biological macromolecules.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₉N₃O[1]

-

Molecular Weight: 175.19 g/mol

-

SMILES: COc1ccc2c(c1)c(N)cnc2

The presence of the electron-donating methoxy and amino groups, coupled with the nitrogen atoms in the bicyclic core, creates a unique electronic and steric profile that can be exploited for targeted drug design.

Potential Biological Targets and Rationale

Based on the known activities of the 1,5-naphthyridine scaffold and its derivatives, several potential biological targets for this compound can be postulated.

DNA Topoisomerase I (Top1)

Rationale: Numerous fused 1,5-naphthyridine derivatives have demonstrated potent inhibitory activity against human DNA Topoisomerase I, a critical enzyme involved in DNA replication and transcription. These compounds often act as interfacial poisons, stabilizing the covalent complex between Top1 and DNA, which leads to DNA strand breaks and subsequent apoptosis in cancer cells. The planar nature of the 1,5-naphthyridine core is a key feature for intercalation into the DNA-enzyme complex.

Pharmacophoric Features of Top1 Inhibitors: A common pharmacophore model for Top1 inhibitors includes a hydrophobic, aromatic ring system, a positive ionizable feature, and another ring aromatic feature.[2] The planar aromatic system of this compound, with its potential for protonation, aligns with these characteristics.

Phosphodiesterase 10A (PDE10A)

Rationale: The 1,5-naphthyridine core has been identified as a key scaffold in the development of potent and selective PDE10A inhibitors. PDE10A is a dual-substrate phosphodiesterase highly expressed in the striatum of the brain, and its inhibition is a promising therapeutic strategy for central nervous system disorders such as schizophrenia and Huntington's disease.

Pharmacophoric Features of PDE10A Inhibitors: Pharmacophore models for PDE10A inhibitors often highlight the importance of hydrogen bond acceptors and aromatic rings.[3] The nitrogen atoms and the methoxy group of this compound can act as hydrogen bond acceptors, and the naphthyridine ring system provides the necessary aromaticity.

Bacterial Type IIA Topoisomerases (DNA Gyrase and Topoisomerase IV)

Rationale: The naphthyridine scaffold is famously the core of the quinolone class of antibiotics, which target bacterial DNA gyrase and topoisomerase IV. While the substitution pattern of this compound differs from classical quinolones, the fundamental heterocyclic system suggests potential for antibacterial activity through a similar mechanism. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

Pharmacophoric Features of Bacterial Topoisomerase Inhibitors: The pharmacophore of novel bacterial topoisomerase inhibitors often consists of a bi- or tricyclic ring system that binds to bacterial DNA and a linker connecting to a moiety that binds a hydrophobic pocket in the enzyme.[4] The 1,5-naphthyridine core of the test compound can serve as the DNA-binding element.

Protein Kinases

Rationale: The 1,6-naphthyridine scaffold, an isomer of the 1,5-naphthyridine core, has been explored for the development of inhibitors of cyclin-dependent kinase 5 (CDK5).[5] Given the structural similarities and the prevalence of kinase inhibition among heterocyclic compounds, it is plausible that this compound could exhibit inhibitory activity against one or more protein kinases. Kinases are crucial regulators of a vast number of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer.

Experimental Protocols for Target Validation

The following section provides detailed, step-by-step methodologies for the experimental validation of the potential biological targets of this compound.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase I. Supercoiled DNA migrates faster in an agarose gel than its relaxed counterpart. Inhibition of the enzyme results in a higher proportion of the supercoiled form remaining.[6]

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I reaction buffer

-

This compound (test compound)

-

Camptothecin (positive control)

-

5x Stop buffer/loading dye

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

On ice, prepare reaction mixtures in microcentrifuge tubes containing 10x topoisomerase I reaction buffer and supercoiled plasmid DNA.

-

Add varying concentrations of this compound or camptothecin to the respective tubes. Include a vehicle control (e.g., DMSO).

-

Add purified human topoisomerase I to all tubes except the negative control.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding 5x stop buffer/loading dye.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis in 1x TAE buffer until the dye front has migrated an adequate distance.

-

Visualize the DNA bands under UV light and document the results.

Data Analysis: The percentage of supercoiled DNA remaining is quantified relative to the controls. An IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

PDE10A Inhibition Assay (Fluorescence Polarization)

Principle: This is a competitive binding assay where a fluorescently labeled ligand (tracer) with a known affinity for PDE10A is used. In the absence of an inhibitor, the tracer binds to the enzyme, resulting in a high fluorescence polarization (FP) signal. An inhibitor will compete with the tracer for binding, leading to a decrease in the FP signal.[7]

Materials:

-

Recombinant human PDE10A enzyme

-

Fluorescently labeled tracer (e.g., FAM-cAMP)

-

PDE10A assay buffer

-

This compound (test compound)

-

Papaverine (positive control)

-

384-well, low-volume, black microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of the test compound and controls in DMSO, followed by further dilution in assay buffer.

-

Add the diluted compounds or controls to the wells of the microplate.

-

Add the diluted PDE10A enzyme solution to each well.

-

Incubate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

-

Add the diluted fluorescent tracer solution to each well.

-

Incubate at room temperature for 60-120 minutes to reach binding equilibrium.

-

Measure the fluorescence polarization of each well using a microplate reader.

Data Analysis: The FP signal is converted to percent inhibition, and an IC₅₀ value is determined by fitting the data to a dose-response curve.

Bacterial DNA Gyrase Supercoiling Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase, an ATP-dependent process. The supercoiled and relaxed forms of the plasmid can be separated by agarose gel electrophoresis.

Materials:

-

E. coli DNA Gyrase

-

Relaxed pBR322 plasmid DNA

-

5x Gyrase assay buffer (containing ATP)

-

This compound (test compound)

-

Ciprofloxacin (positive control)

-

2x GSTEB (Gyrase Stop Buffer/Loading Dye)

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose

-

TAE buffer

-

Ethidium bromide

Procedure:

-

Set up reaction tubes with gyrase assay buffer and relaxed pBR322 DNA.

-

Add the test compound or ciprofloxacin at various concentrations. Include a solvent control.

-

Add E. coli DNA gyrase to initiate the reaction.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 2x GSTEB and chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge to separate the phases.

-

Load the aqueous (upper) phase onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis and visualize the DNA bands under UV light.

Data Analysis: Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA. The IC₅₀ is the concentration of the compound that inhibits supercoiling by 50%.

Kinase Profiling Assay (Luminescence-Based)

Principle: This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light.[8]

Materials:

-

A panel of purified protein kinases

-

Corresponding kinase substrates

-

ATP

-

This compound (test compound)

-

Staurosporine (broad-spectrum kinase inhibitor, positive control)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound and staurosporine.

-

In the plate wells, add the diluted compounds.

-

Add the kinase to each well and incubate for a short period to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence of each well.

Data Analysis: The luminescent signal is plotted against the logarithm of the inhibitor concentration, and the IC₅₀ value is determined from the resulting dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding. When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[9][10]

Materials:

-

Cultured cells expressing the target protein of interest

-

This compound (test compound)

-

Cell lysis buffer

-

Antibodies against the target protein

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treat cultured cells with the test compound or vehicle control.

-

Heat the cell suspensions to a range of temperatures.

-

Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

Data Analysis: A melting curve is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Antiproliferative Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[11]

Materials:

-

Cancer cell line(s) of interest

-

Complete cell culture medium

-

This compound (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm.

Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value is calculated from the dose-response curve.

Data Presentation

Quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison.

Table 1: Summary of In Vitro Target Inhibition

| Potential Target | Assay Type | Positive Control | IC₅₀ (µM) of this compound |

| Topoisomerase I | DNA Relaxation | Camptothecin | |

| PDE10A | Fluorescence Polarization | Papaverine | |

| DNA Gyrase | Supercoiling Inhibition | Ciprofloxacin | |

| Kinase X | Luminescence | Staurosporine | |

| Kinase Y | Luminescence | Staurosporine |

Table 2: Summary of Cellular Activity

| Cell Line | Assay Type | IC₅₀ (µM) of this compound |

| Cancer Cell Line A | MTT | |

| Cancer Cell Line B | MTT | |

| Bacterial Strain C | MIC |

Conclusion

This technical guide has outlined the primary potential biological targets of this compound based on a systematic analysis of its chemical structure and the known biological activities of the 1,5-naphthyridine scaffold. The proposed targets include DNA Topoisomerase I, Phosphodiesterase 10A, bacterial Type IIA topoisomerases, and various protein kinases. The provided experimental protocols offer a robust framework for the validation of these targets and the elucidation of the compound's mechanism of action. The successful identification of the molecular targets of this compound will be a critical step in its further development as a potential therapeutic agent.

References

- 1. appchemical.com [appchemical.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of Novel Bacterial Topoisomerase Inhibitors Assisted by Computational Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. news-medical.net [news-medical.net]

- 11. benchchem.com [benchchem.com]

6-Methoxy-1,5-naphthyridin-4-amine mechanism of action studies

An In-depth Technical Guide to Elucidating the Mechanism of Action of 6-Methoxy-1,5-naphthyridin-4-amine

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The structural rigidity and the presence of nitrogen atoms for hydrogen bonding make it an attractive core for designing targeted therapies. This guide focuses on a specific derivative, this compound, a small molecule with potential as a therapeutic agent.

Given its structural similarity to known multi-targeted kinase inhibitors like sunitinib and motesanib, which feature related nitrogen-containing heterocyclic cores, it is hypothesized that this compound functions as a kinase inhibitor .[3][4] This guide will provide a comprehensive, step-by-step framework for researchers to investigate this hypothesis, from initial target identification to in vivo validation of its mechanism of action. The experimental protocols and rationale provided herein are designed to be self-validating, ensuring scientific rigor and trustworthiness in the generated data.

PART 1: Initial Target Identification and Validation

The primary step in elucidating the mechanism of action of a potential kinase inhibitor is to identify its specific molecular targets. An unbiased, broad-spectrum approach is recommended to capture the full range of its activity and potential off-target effects.

Kinase Profiling: An Unbiased Approach to Target Discovery

To identify the kinase targets of this compound, a comprehensive kinase panel screening is the recommended initial step. This will provide a broad overview of its selectivity and potency against a large number of kinases.

Experimental Protocol: KinomeScan

-

Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.

-

Assay Submission: Submit the compound to a commercial KinomeScan service (e.g., DiscoverX). The assay is typically performed at a single concentration (e.g., 1 µM) against a panel of over 400 kinases.

-

Data Analysis: The results are usually provided as a percentage of inhibition. A cutoff of >90% inhibition is a stringent starting point for identifying high-affinity targets.

Rationale: This affinity-based competition binding assay provides a direct measure of the interaction between the compound and the kinase active site. It is a highly sensitive and unbiased method for initial hit identification.

In Vitro Kinase Assays: Validating the Hits

The putative kinase targets identified from the initial screen must be validated using orthogonal in vitro enzymatic assays to determine their inhibitory potency (IC50).

Experimental Protocol: ADP-Glo™ Kinase Assay

-

Reagent Preparation: Prepare assay buffers, kinase solutions, substrate solutions, and a serial dilution of this compound.

-